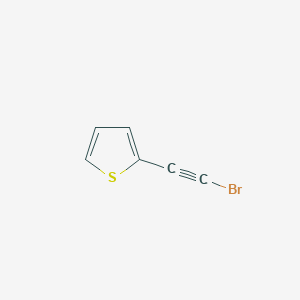
Thiophene, 2-(bromoethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2-(bromoethynyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-(bromoethynyl)-, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For Thiophene, 2-(bromoethynyl)-, a typical synthetic route involves the bromination of ethynyl-substituted thiophene under controlled conditions .
Industrial Production Methods
Industrial production of thiophene derivatives generally involves large-scale chemical reactions using readily available starting materials and catalysts. The process may include steps such as bromination, cyclization, and purification to obtain the desired product with high yield and purity .
化学反应分析
Types of Reactions
Thiophene, 2-(bromoethynyl)- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different thiophene derivatives.
Cyclization: Can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, which can be further utilized in different applications .
科学研究应用
Thiophene, 2-(bromoethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals with improved efficacy and safety profiles.
作用机制
The mechanism of action of Thiophene, 2-(bromoethynyl)- involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like bromine and ethynyl enhances its reactivity and binding affinity to these targets .
相似化合物的比较
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring structure.
2-Bromothiophene: A brominated derivative with similar reactivity.
2-Ethynylthiophene: An ethynyl-substituted derivative with comparable properties.
Uniqueness
This dual substitution enhances its versatility in synthetic chemistry and its potential as a precursor for various functional materials .
属性
CAS 编号 |
33675-51-3 |
|---|---|
分子式 |
C6H3BrS |
分子量 |
187.06 g/mol |
IUPAC 名称 |
2-(2-bromoethynyl)thiophene |
InChI |
InChI=1S/C6H3BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H |
InChI 键 |
OTUMEGGJLXKPMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C#CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


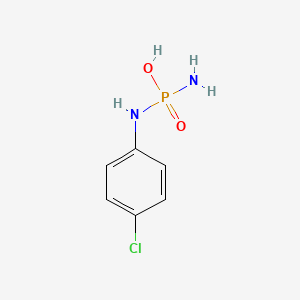
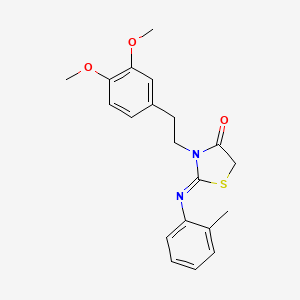
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
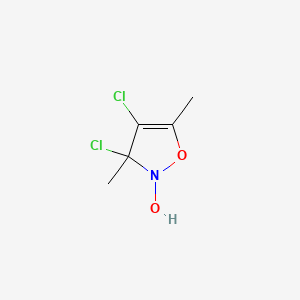
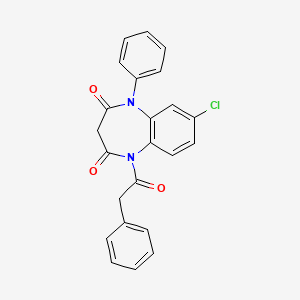
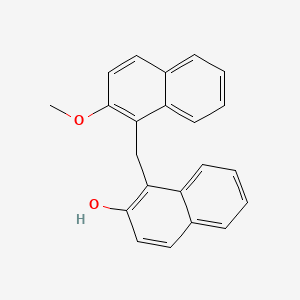
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

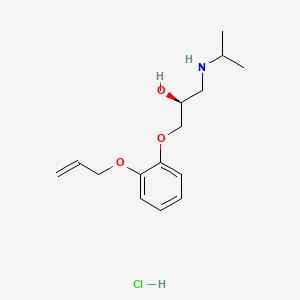
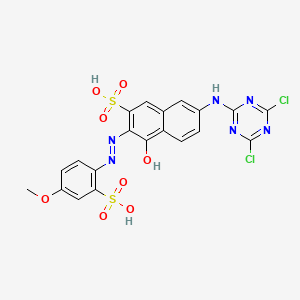
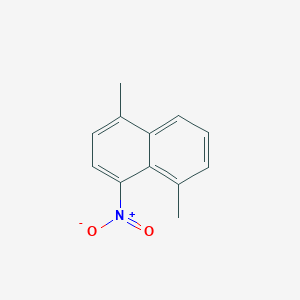
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
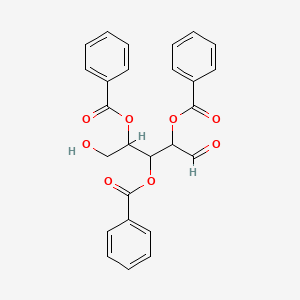
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
